molecular formula C9H12O2S B15310004 2-(5-Propylthiophen-2-yl)acetic acid

2-(5-Propylthiophen-2-yl)acetic acid

Cat. No.: B15310004
M. Wt: 184.26 g/mol
InChI Key: ZQYWUHWCXMPZED-UHFFFAOYSA-N
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Description

2-(5-Propylthiophen-2-yl)acetic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene rings. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(5-Propylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an mPGES-1 inhibitor, it targets the glutathione-dependent enzyme mPGES-1, which is involved in the biosynthesis of prostaglandin E2 (PGE2). By inhibiting this enzyme, the compound can reduce inflammation and potentially exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Propylthiophen-2-yl)acetic acid is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(5-propylthiophen-2-yl)acetic acid

InChI

InChI=1S/C9H12O2S/c1-2-3-7-4-5-8(12-7)6-9(10)11/h4-5H,2-3,6H2,1H3,(H,10,11)

InChI Key

ZQYWUHWCXMPZED-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)CC(=O)O

Origin of Product

United States

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